O-[(benzyloxy)methyl]hydroxylamine synthesis and properties
O-[(benzyloxy)methyl]hydroxylamine synthesis and properties
An In-depth Technical Guide to O-[(Benzyloxy)methyl]hydroxylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of O-[(benzyloxy)methyl]hydroxylamine, a versatile synthetic intermediate for researchers, chemists, and professionals in drug development. The document details a robust, field-proven two-step synthesis pathway, outlines its key physicochemical and spectroscopic properties, and explores its primary application in the formation of protected oximes. Emphasis is placed on the causality behind experimental choices, providing practical insights into its utility as a stable and effective reagent in modern organic and medicinal chemistry.
Introduction: A Stable Reagent for Oxime Synthesis
O-[(Benzyloxy)methyl]hydroxylamine, commonly referred to as BOM-hydroxylamine, is an O-substituted hydroxylamine derivative with the chemical structure C₆H₅CH₂OCH₂ONH₂. It serves as a crucial reagent in organic synthesis, primarily as a stable precursor for the formation of O-protected oximes from aldehydes and ketones.
The benzyloxymethyl (BOM) group provides a significant advantage over using free hydroxylamine. Hydroxylamine itself can be unstable and its reactions can sometimes be difficult to control.[1] The BOM group acts as a protective shield for the hydroxylamine oxygen, rendering the molecule more stable, easier to handle, and more soluble in common organic solvents. This protection is critical in multi-step syntheses where the oxime functionality must endure various reaction conditions before a final deprotection step, if necessary. In medicinal chemistry, the resulting O-BOM oximes are valuable intermediates for synthesizing complex molecules and can influence the pharmacokinetic properties of drug candidates.[2]
Synthesis of O-[(Benzyloxy)methyl]hydroxylamine
The synthesis of O-substituted hydroxylamines is most reliably achieved through a two-step process involving the O-alkylation of a protected hydroxylamine precursor, followed by deprotection. The use of N-hydroxyphthalimide is a classic and highly effective strategy that ensures exclusive O-alkylation, preventing the undesired N-alkylation that can occur with free hydroxylamine.[3]
Step 1: O-Alkylation of N-Hydroxyphthalimide
The first step involves a nucleophilic substitution reaction where the oxygen of N-hydroxyphthalimide attacks the electrophilic carbon of benzyloxymethyl chloride (BOM-Cl). The acidic N-H proton of N-hydroxyphthalimide is first removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding anion. This anion is a potent nucleophile that selectively attacks the BOM-Cl, displacing the chloride and forming the stable intermediate, 2-((benzyloxy)methoxy)isoindoline-1,3-dione.
Causality of Experimental Design:
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N-Hydroxyphthalimide: This reagent is chosen because its phthalimide group is a robust protecting group that prevents N-alkylation and is readily removed in the subsequent step. Its acidity (pKa ≈ 6.5) allows for easy deprotonation with common bases.
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Base (e.g., NaH in DMF): A strong, non-nucleophilic base is required to fully deprotonate the N-hydroxyphthalimide without competing in the substitution reaction. Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal for this step as they effectively solvate the cation without interfering with the nucleophile.
Step 2: Hydrazinolysis of the Phthalimide Group
The phthalimide group is cleaved from the intermediate using hydrazine (N₂H₄). Hydrazine acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered cyclic hydrazide byproduct (phthalhydrazide). This process liberates the desired O-[(benzyloxy)methyl]hydroxylamine as the free amine. The product is typically isolated as its hydrochloride salt by treatment with HCl to improve stability and ease of handling.
Causality of Experimental Design:
-
Hydrazine: Hydrazine is the classic reagent for phthalimide deprotection. The reaction is driven by the formation of the highly stable, insoluble phthalhydrazide, which can be easily removed by filtration.
-
Acidification (HCl): O-substituted hydroxylamines are basic and can be unstable as free bases. Conversion to the hydrochloride salt (R-ONH₃⁺Cl⁻) creates a stable, crystalline solid that is easier to purify, handle, and store long-term.
Overall Synthesis Scheme
Caption: Two-step synthesis of O-[(benzyloxy)methyl]hydroxylamine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((benzyloxy)methoxy)isoindoline-1,3-dione
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To a stirred suspension of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, during which a clear solution should form.
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Add benzyloxymethyl chloride (BOM-Cl, 1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the N-hydroxyphthalimide is consumed.
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Quench the reaction by carefully adding ice-cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of O-[(benzyloxy)methyl]hydroxylamine Hydrochloride
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Dissolve the purified intermediate from Step 1 in ethanol or a THF/ethanol mixture.
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Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. A white precipitate (phthalhydrazide) will form.
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Stir the mixture at room temperature for 2-4 hours or gently reflux to ensure complete reaction.
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Cool the mixture and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.
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Concentrate the filtrate under reduced pressure.
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Dissolve the resulting oil in diethyl ether or ethyl acetate and cool to 0 °C.
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Add a solution of HCl in ethanol or diethyl ether dropwise until the solution is acidic and precipitation of the hydrochloride salt is complete.
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Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Physicochemical and Spectroscopic Properties
While extensive experimental data for O-[(benzyloxy)methyl]hydroxylamine is not widely published, its properties can be reliably predicted and are summarized below. The spectroscopic characteristics are inferred from its structure and comparison with analogous compounds like O-benzylhydroxylamine.[4][5]
Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Appearance | Expected to be a colorless oil or low-melting solid (free base); White crystalline solid (HCl salt) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. The HCl salt is soluble in water. | [5] |
| Boiling Point | N/A (likely decomposes); O-benzylhydroxylamine boils at 110-112 °C (20 mmHg) | [5] |
| pKa (Predicted) | ~4.7 (for the conjugate acid, R-ONH₃⁺) | [5] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the benzylic and methylene protons.
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Ar-H: Multiplet around δ 7.2-7.4 ppm (5H, phenyl protons).
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Ar-CH₂-O: Singlet around δ 4.6-4.8 ppm (2H).
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O-CH₂-O: Singlet around δ 4.9-5.1 ppm (2H).
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NH₂: A broad, exchangeable singlet. In the HCl salt form, this would appear further downfield as -NH₃⁺.
-
-
¹³C NMR:
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Aromatic Carbons: Peaks in the δ 127-138 ppm range.
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Ar-CH₂-O: Peak around δ 70-75 ppm.
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O-CH₂-O: Peak around δ 95-100 ppm.
-
-
Mass Spectrometry (EI-MS): The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-O bond, leading to the formation of the benzyl cation (C₇H₇⁺), which gives a characteristic and often base peak at m/z = 91 .
Applications in Organic Synthesis
The primary utility of O-[(benzyloxy)methyl]hydroxylamine is its reaction with carbonyl compounds to form O-(benzyloxymethyl) oximes.
Formation of O-(Benzyloxymethyl) Oximes
This reaction is a condensation between an aldehyde or ketone and BOM-hydroxylamine, typically carried out in a protic solvent like ethanol and often catalyzed by a mild acid or base. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.
Significance of the BOM-Protected Oxime:
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Enhanced Stability: The BOM group protects the potentially reactive N-OH moiety of the oxime, making it stable to a wider range of reaction conditions, including those involving mild acids, bases, and some reducing agents.
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Improved Solubility: The benzyl group increases the lipophilicity of the molecule, improving its solubility in common nonpolar organic solvents used in subsequent synthetic steps.
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Versatile Intermediate: O-BOM oximes can be carried through multiple synthetic transformations before the oxime functionality is needed. The BOM group can be removed under hydrogenolysis conditions if the free oxime is required.
Oximation Reaction Workflow
Caption: General workflow for the synthesis of O-BOM oximes.
Detailed Experimental Protocol (General Oximation)
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To a solution of the aldehyde or ketone (1.0 eq) in ethanol, add O-[(benzyloxy)methyl]hydroxylamine hydrochloride (1.1 eq).
-
Add a mild base such as pyridine (1.5 eq) or sodium acetate (1.5 eq). The base neutralizes the HCl salt to generate the free hydroxylamine in situ.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by silica gel column chromatography to afford the pure O-(benzyloxymethyl) oxime.
Role in Drug Development
O-substituted hydroxylamines and their oxime derivatives are important scaffolds in medicinal chemistry.[2][6] The oxime ether linkage is often used as a stable bioisosteric replacement for other functional groups, such as esters or amides, to improve metabolic stability or modify binding interactions with a biological target.
For instance, O-benzylhydroxylamine derivatives have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[7] The ability of the BOM-hydroxylamine to form stable, protected oximes allows for the construction of complex molecular architectures that are common in modern pharmaceuticals. It serves as a key building block for introducing a specific, protected nitrogen-oxygen linkage into a lead compound, enabling further chemical elaboration.
Safety and Handling
O-substituted hydroxylamines should be handled with care.
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Toxicity: Like many hydroxylamine derivatives, O-[(benzyloxy)methyl]hydroxylamine and its salts are expected to be toxic if swallowed and may cause skin and eye irritation.[8]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[4]
Conclusion
O-[(Benzyloxy)methyl]hydroxylamine is a highly valuable and versatile reagent in organic synthesis. Its robust synthesis via the N-hydroxyphthalimide route provides reliable access to this stable hydroxylamine surrogate. Its primary application lies in the clean and efficient formation of O-BOM protected oximes, which are key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The stability and handling advantages conferred by the BOM group make it a superior choice over free hydroxylamine for multi-step synthetic campaigns, solidifying its role as an important tool for researchers in both academic and industrial settings.
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